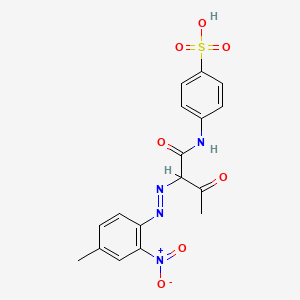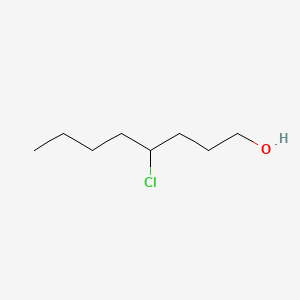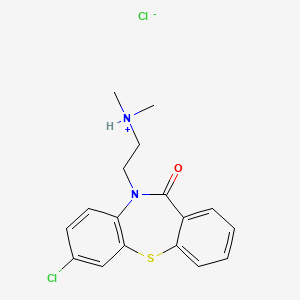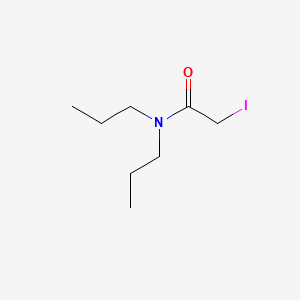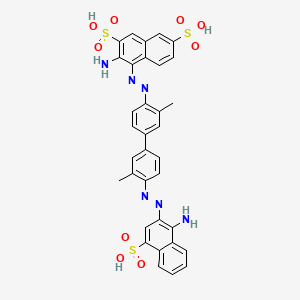
Brilliant Purpurin R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the anthraquinone family, specifically a derivative of 1,2,4-trihydroxy-9,10-anthraquinone . This compound is known for its vibrant red color and its application in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Brilliant Purpurin R can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trihydroxyanthraquinone with appropriate reagents under controlled conditions . The synthesis typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-capacity reactors, continuous monitoring of reaction parameters, and purification steps to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl groups and the anthraquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Applications De Recherche Scientifique
Brilliant Purpurin R has a wide range of applications in scientific research:
Chemistry: It is used as a pH-sensitive probe in various chemical analyses.
Biology: The compound is employed in cell imaging and apoptosis detection due to its fluorescent properties.
Medicine: This compound is investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is widely used as a dye in the textile, leather, and paper industries.
Mécanisme D'action
The mechanism of action of Brilliant Purpurin R involves its interaction with molecular targets and pathways. For instance, it activates the Nuclear transcription factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense mechanisms . The compound’s effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of intracellular glutathione levels .
Comparaison Avec Des Composés Similaires
Brilliant Purpurin R can be compared with other anthraquinone derivatives such as alizarin and purpurin . While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and its vibrant red color. Other similar compounds include:
Alizarin: Known for its use as a dye and in biological staining.
Purpurin: Used in pH sensing and as an antioxidant.
Propriétés
Numéro CAS |
25188-31-2 |
|---|---|
Formule moléculaire |
C34H28N6O9S3 |
Poids moléculaire |
760.8 g/mol |
Nom IUPAC |
3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
Clé InChI |
LIFWPZLVTZZVLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


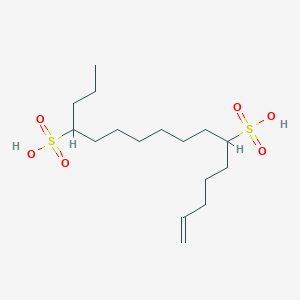
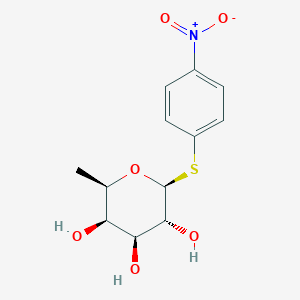

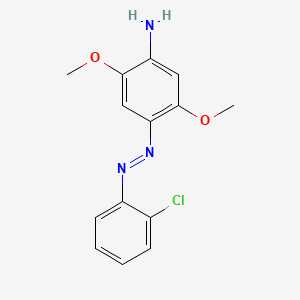

![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
